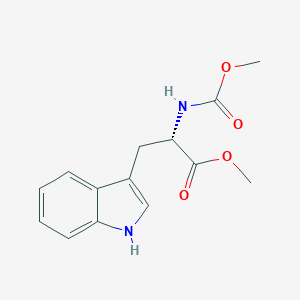

N-(Méthoxycarbonyl)-l-tryptophane méthyl ester

Vue d'ensemble

Description

N-(Methoxycarbonyl)-l-tryptophan methyl ester (MTME) is a synthetic compound with a wide range of applications in scientific research and industrial applications. MTME is a derivative of the amino acid tryptophan, and it has been used in the synthesis of various compounds and in the study of biochemical and physiological processes.

Applications De Recherche Scientifique

Études cinétiques et spectroscopiques

Ce composé a été utilisé dans des études cinétiques et spectroscopiques de la déshydratation du méthanol catalysée par l'ester méthylique pour former du diméthyléther sur la zéolite ZSM-5 . Le rendement en DME dépendait à la fois des pressions partielles du méthanol et du n-hexanoate de méthyle dans les gammes de températures utilisées dans cette étude (110 à 130 °C) .

Spectroscopie infrarouge à transformée de Fourier (FT-IR)

Des techniques de spectroscopie infrarouge à transformée de Fourier (FT-IR) in situ ont été utilisées pour élucider le mécanisme de promotion des esters de carboxylate de méthyle sur la déshydratation du méthanol en DME . Les études FT-IR in situ révèlent que les sites acides de Brønsted (BA) sur H-ZSM-5 ont été très rapidement titrés par l'adsorption du groupe carbonyle de l'ester et liés plus fortement aux esters qu'au méthanol .

Spectroscopie de résonance magnétique nucléaire à l'état solide (RMN)

Des techniques de spectroscopie de résonance magnétique nucléaire à l'état solide (RMN) ont également été utilisées dans l'étude . Une température de formation de DME encore plus basse (30 °C) a été observée avec des échantillons de H-ZSM-5 prétraités au n-hexanoate de méthyle dans les études RMN in situ .

Réaction avec le glyoxal et le méthylglyoxal

La L-lysine libre et son ester méthylique réagissent avec le glyoxal et le méthylglyoxal dans un tampon phosphate (100 mM, pH 7,4) pour former la Nε-carboxymethyl-lysine, la Nε-carboxyethyl-lysine et la Nε-hydroxyméthyl-lysine . Les concentrations de Lys restantes et de CML et CEL formées dans les mélanges réactionnels ont été mesurées par spectrométrie de masse en chromatographie gazeuse à dilution isotopique stable (GC-MS) .

Formation de Nε-(hydroxyméthyl)-lysine (HML)

Il y a une forte indication de la formation de Nε-(hydroxyméthyl)-lysine (HML) comme nouveau produit de réaction de l'ester méthylique de Lys avec le MGO . Un mécanisme est proposé pour la formation de HML à partir de Lys et de MGO <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www

Propriétés

IUPAC Name |

methyl (2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-19-13(17)12(16-14(18)20-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,15H,7H2,1-2H3,(H,16,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEKFSMKXYQRLC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

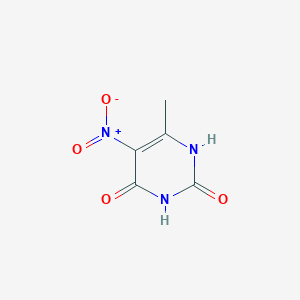

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

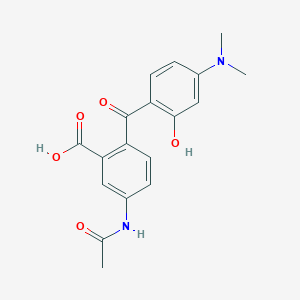

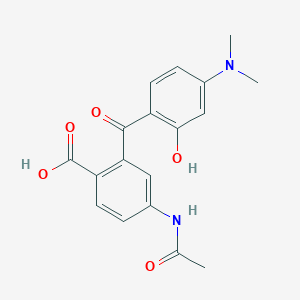

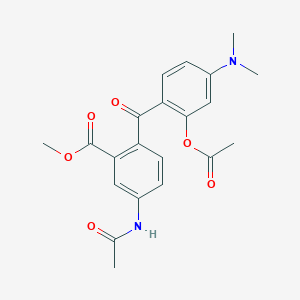

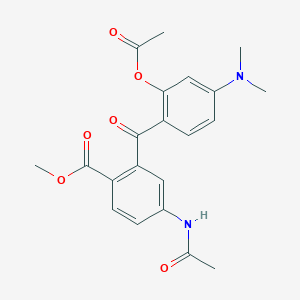

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9,10,11-Tetrahydrodibenzo[A,H]acridine](/img/structure/B14185.png)

![6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14191.png)